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molecular formula C8H15NO2 B1438362 Methyl 6-methylpiperidine-3-carboxylate CAS No. 908245-03-4

Methyl 6-methylpiperidine-3-carboxylate

Cat. No. B1438362
M. Wt: 157.21 g/mol
InChI Key: AJUGGHOVBBTHCD-UHFFFAOYSA-N
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Patent
US08853219B2

Procedure details

Methyl 6-methylnicotinate (4.9 g, 32.4 mmol) was combined with 10% Pd/C (wet, 2.5 g), methanol (40 mL) and acetic acid (50 mL) and hydrogenated at 40° C., (50 psi) for 15 hours. The mixture was filtered through a pad of Celite, washed with methanol, and concentrated under reduced pressure. The residue was co-evaporated with 80 mL of toluene and then with 50 mL of methanol. The residue was partitioned between 40 mL of dichloromethane and 20 mL of saturated K2CO3. The aqueous layer was extracted with dichloromethane and the combined organics dried with anhydrous K2CO3. The solution was concentrated and dried under vacuum to 5.0 g of pale yellow oil. The cis/trans product mixture was not well separated by TLC (Rf=0.55 and 0.57, CH2Cl2:MeOH:NH4OH, 90:9:1). The crude product mixture was taken directly to the next step.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.CO>[Pd].C(O)(=O)C>[CH3:1][CH:2]1[NH:3][CH2:4][CH:5]([C:6]([O:8][CH3:9])=[O:7])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 40 mL of dichloromethane and 20 mL of saturated K2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried with anhydrous K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum to 5.0 g of pale yellow oil
CUSTOM
Type
CUSTOM
Details
The cis/trans product mixture was not well separated by TLC (Rf=0.55 and 0.57, CH2Cl2:MeOH:NH4OH, 90:9:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
CC1CCC(CN1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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